1-Butyl-3,7-dihydro-purine-2,6-dione

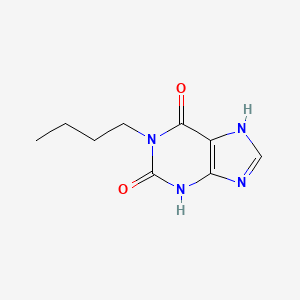

Descripción

Propiedades

Número CAS |

60942-22-5 |

|---|---|

Fórmula molecular |

C9H12N4O2 |

Peso molecular |

208.22 g/mol |

Nombre IUPAC |

1-butyl-3,7-dihydropurine-2,6-dione |

InChI |

InChI=1S/C9H12N4O2/c1-2-3-4-13-8(14)6-7(11-5-10-6)12-9(13)15/h5H,2-4H2,1H3,(H,10,11)(H,12,15) |

Clave InChI |

HZPVRRDNEDXPAJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1C(=O)C2=C(NC1=O)N=CN2 |

Origen del producto |

United States |

Strategic Rationale: Regiocontrol via the Traube Synthesis

De Novo Synthesis and Mechanistic Evaluation of 1-Butyl-3,7-dihydro-purine-2,6-dione (1-Butylxanthine)

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing regioselective pathways for privileged heterocyclic scaffolds. 1-Butyl-3,7-dihydro-purine-2,6-dione, commonly known as 1-butylxanthine, is one such critical scaffold. It serves as an essential precursor for the development of highly selective A2B adenosine receptor antagonists and potent phosphodiesterase (PDE) inhibitors. This technical whitepaper provides an in-depth mechanistic analysis and optimized experimental protocols for its regioselective synthesis via a microwave-assisted Traube purine pathway.

Direct alkylation of the unsubstituted xanthine core is notoriously unselective. Due to the tautomeric nature of the purine system, direct substitution typically yields an intractable mixture of N1, N3, and N7-alkylated isomers. To achieve absolute regiocontrol, the de novo construction of the purine ring via the 1[1] is required.

Nomenclature & Numbering Shift: A critical mechanistic insight is the numbering shift between the pyrimidine (uracil) precursor and the final purine (xanthine) core. The N1 position of the purine ring corresponds to the N3 position of the uracil ring. Therefore, to synthesize 1-butylxanthine, the causally required precursor is 3-butyl-5,6-diaminouracil, not 1-butyl-5,6-diaminouracil[2].

Mechanistic Pathway

Chemical synthesis pathway of 1-butylxanthine via the modified Traube purine synthesis.

The synthesis proceeds through four distinct, causally linked stages:

-

Pyrimidine Core Construction : Condensation of 1-butylurea with cyanoacetic acid under basic conditions (sodium ethoxide) yields 3-butyl-6-aminouracil.

-

Electrophilic Nitrosation : The C5 position of 3-butyl-6-aminouracil is highly activated by the electron-donating effects of the adjacent C6-amino group and the ring nitrogens. Treatment with sodium nitrite in glacial acetic acid selectively introduces a nitroso group at C5, forming3[3].

-

Reduction : The nitroso group is reduced to an amine using sodium dithionite (Na₂S₂O₄) to yield 3-butyl-5,6-diaminouracil. This intermediate is highly susceptible to oxidation and must be processed rapidly or stored under inert gas.

-

Imidazole Ring Closure : The classical Traube method utilizes formic acid, which forms an intermediate formamide requiring tedious aqueous workup. To bypass this, modern protocols employ triethyl orthoformate under microwave irradiation. Triethyl orthoformate acts as both the one-carbon electrophile and a dehydrating agent, driving the cyclization directly to the purine system without isolable intermediates[4].

Experimental Methodology: Microwave-Assisted Cyclization

Step-by-step experimental workflow for the microwave-assisted ring closure of 1-butylxanthine.

Self-Validating Protocol: Synthesis of 1-Butylxanthine Objective: High-yield cyclization of 3-butyl-5,6-diaminouracil to 1-butylxanthine. Causality Note: Conventional heating requires up to 5 hours of reflux.4[4] accelerates the kinetics through superheating and dielectric heating of the polar precursors, reducing reaction time to 5 minutes while improving the yield.

-

Reagent Loading : In a 10 mL pressure-rated microwave tube, suspend highly pure 3-butyl-5,6-diaminouracil (1.0 g, ~5.0 mmol) in triethyl orthoformate (6.0 mL). Note: The precursor will exhibit poor initial solubility; triethyl orthoformate is used in excess to serve as both the reactant and the solvent matrix.

-

Irradiation : Seal the tube and place it in a focused mono-mode microwave reactor (e.g., CEM Discover). Irradiate at 120 W, ramping to 160 °C. Maintain these parameters for exactly 5 minutes under continuous magnetic stirring.

-

Isolation : Allow the vessel to cool to room temperature. The 1-butylxanthine product will spontaneously precipitate as the reaction matrix cools.

-

Filtration : Collect the solid via vacuum filtration. Wash the filter cake with cold diethyl ether (10 mL) to remove unreacted orthoformate and ethanol by-products.

-

Purification : Recrystallize the crude solid from boiling water to yield colorless crystals.

-

Validation (Quality Control) :

-

Melting Point: Confirm the melting point is sharp at 261 °C (Lit. 262 °C). A depressed melting point indicates incomplete cyclization or trapped solvent.

-

Thin-Layer Chromatography (TLC): Co-spot against a reference standard using a polar solvent system (e.g., DCM:MeOH 9:1). A single spot confirms purity and completes the self-validation loop.

-

Quantitative Data & Yield Optimization

The choice of N-alkyl substituents on the diaminouracil precursor slightly influences the cyclization efficiency due to steric hindrance and solubility profiles. The table below summarizes the comparative yields of various xanthine derivatives synthesized via this microwave-assisted methodology[4].

| Target Xanthine Derivative | Precursor | Reagent | Conditions | Time | Yield (%) | Melting Point (°C) |

| 1-Butylxanthine | 3-Butyl-5,6-diaminouracil | Triethyl orthoformate | MW (120W, 160°C) | 5 min | 85 | 261 |

| 1-Propargylxanthine | 3-Propargyl-5,6-diaminouracil | Triethyl orthoformate | MW (120W, 160°C) | 5 min | 90 | 278 |

| 1,3-Diethylxanthine | 1,3-Diethyl-5,6-diaminouracil | Triethyl orthoformate | MW (120W, 160°C) | 5 min | 76 | 221 |

| 1,3-Dibutylxanthine | 1,3-Dibutyl-5,6-diaminouracil | Triethyl orthoformate | MW (120W, 160°C) | 5 min | 80 | 186-187 |

Analysis: The data indicates that mono-alkylated derivatives (e.g., 1-butyl, 1-propargyl) generally achieve higher cyclization yields compared to di-alkylated systems, likely due to reduced steric bulk around the reacting imidazole face.

Conclusion

The synthesis of 1-butyl-3,7-dihydro-purine-2,6-dione relies heavily on the strategic application of the Traube purine synthesis to ensure absolute regiocontrol. By transitioning from classical formic acid-mediated cyclization to a microwave-assisted triethyl orthoformate protocol, researchers can bypass tedious intermediate workups, drastically reduce reaction times, and achieve high-purity yields of 85% or greater. This optimized pathway is foundational for downstream functionalization, particularly in the development of selective adenosine receptor antagonists.

References

- Synthesis of xanthine derivatives by microwave-assisted ring closure reaction.ARKIVOC.

- A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis.Benchchem.

- 6-Amino-5-nitrosouracil|CAS 5442-24-0.Benchchem.

- 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists.Journal of Medicinal Chemistry / ResearchGate.

Sources

A Comprehensive Technical Guide on the Physicochemical Properties and Synthetic Utility of 1-Butyl-3,7-dihydro-purine-2,6-dione

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

1-Butyl-3,7-dihydro-purine-2,6-dione, commonly known as 1-Butylxanthine , is a privileged heterocyclic scaffold in medicinal chemistry. As a mono-alkylated derivative of the naturally occurring xanthine core, it serves as a critical structural intermediate for the development of potent adenosine receptor (AR) antagonists and phosphodiesterase (PDE) inhibitors[1]. This whitepaper provides an in-depth analysis of its physicochemical behavior, structure-activity relationships (SAR), and a field-validated, self-consistent protocol for its microwave-assisted synthesis.

As an Application Scientist, I emphasize not just the what, but the why—exploring the causality between the molecule's hydrogen-bonding network and its macroscopic properties, and how these factors dictate our choices in the laboratory.

Chemical Identity and Physicochemical Properties

The physicochemical profile of a xanthine derivative dictates its solubility, bioavailability, and reactivity. 1-Butylxanthine features a lipophilic butyl chain at the N1 position, while retaining the unsubstituted N3 and N7/N9 positions of the purine-2,6-dione core[2].

Structural Causality and Phase Behavior

Despite the presence of the flexible, lipophilic butyl chain, 1-Butylxanthine exhibits a remarkably high melting point of 261–262 °C[3][4]. This thermal stability is a direct consequence of the strong intermolecular hydrogen-bonding network facilitated by the N3-H and N7-H/N9-H protons interacting with the carbonyl oxygens (C2=O and C6=O). This extensive hydrogen bonding creates a highly stable, rigid crystal lattice that requires significant thermal energy to disrupt.

Consequently, this stable lattice energy results in poor aqueous solubility and limited solubility in standard organic solvents at room temperature, a factor that historically complicated its synthesis and derivatization[4].

Quantitative Physicochemical Data

The fundamental properties of 1-Butylxanthine are summarized below for rapid reference:

| Property | Value | Analytical Significance |

| IUPAC Name | 1-butyl-3,7-dihydropurine-2,6-dione | Defines the exact regiochemistry of the alkylation[2]. |

| CAS Registry Number | 60942-22-5 | Primary identifier for reagent sourcing[2]. |

| Molecular Formula | C9H12N4O2 | Used for exact mass calculation in MS[2]. |

| Molecular Weight | 208.22 g/mol | Critical for stoichiometric calculations[2]. |

| Melting Point | 261–262 °C | Primary indicator of crystalline purity[3][4]. |

| Tautomerism | N7-H ⇌ N9-H | Influences NMR peak broadening at room temperature. |

Pharmacological Relevance and Mechanism of Action

The xanthine core is a "privileged structure" capable of binding to multiple biological targets, most notably the Adenosine Receptors (A1, A2A, A2B, and A3) and cyclic nucleotide phosphodiesterases (PDEs)[5].

Adenosine Receptor Antagonism

Unsubstituted and mono-substituted xanthines often exhibit broad, non-selective affinity for adenosine receptors. However, 1-monosubstituted xanthines, such as 1-propylxanthine and 1-butylxanthine, have been identified as having significantly enhanced potency at the A2B Adenosine Receptor (A2BAR) compared to traditional clinical xanthines like enprofylline.

The N1-butyl group occupies a specific lipophilic pocket within the transmembrane domains of the A2B receptor, competitively blocking the endogenous agonist, adenosine, from binding. This blockade prevents the activation of Gs proteins, thereby inhibiting the adenylyl cyclase-mediated conversion of ATP to cAMP.

Figure 1: Mechanism of A2B Receptor blockade by 1-Butylxanthine modulating the cAMP signaling cascade.

Experimental Workflow: Microwave-Assisted Synthesis

Historically, the synthesis of xanthines via the Traube purine synthesis required harsh, prolonged reflux conditions (up to several hours) due to the poor solubility of the 5,6-diaminouracil precursors in cyclizing agents like triethyl orthoformate[4].

To overcome this thermodynamic barrier, modern protocols utilize microwave-assisted organic synthesis (MAOS) . Microwave irradiation directly couples with the polar domains of the reaction mixture, causing rapid localized superheating. This kinetically traps the imidazole ring closure before oxidative degradation of the electron-rich diamine precursor can occur, resulting in higher yields and cleaner profiles[4][5].

Validated Step-by-Step Protocol

Objective: Synthesis of 1-Butylxanthine from 5,6-diamino-3-butyluracil. Expected Yield: ~85%[3][4].

Reagents & Equipment:

-

5,6-diamino-3-butyluracil (Precursor)

-

Triethyl orthoformate (Cyclizing agent and solvent)

-

Diethyl ether (Wash solvent)

-

Deionized Water (Recrystallization solvent)

-

Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure tubes.

Methodology:

-

Reaction Assembly: In a 10 mL microwave-safe pressure tube, suspend 1.0 g of 5,6-diamino-3-butyluracil in 6.0 mL of triethyl orthoformate. Note: The precursor will not fully dissolve at room temperature; it will remain a suspension. This is expected and will be resolved via microwave dielectric heating[4].

-

Microwave Irradiation: Seal the pressure tube and subject the mixture to microwave irradiation at 120 W, maintaining a target temperature of 160 °C for exactly 5 minutes under continuous magnetic stirring[3][4].

-

Cooling and Precipitation: Allow the vessel to cool to room temperature via compressed air cooling. As the mixture cools, the synthesized 1-Butylxanthine will precipitate out of the triethyl orthoformate due to its high lattice energy and low solubility in organic media[3].

-

Isolation: Filter the resulting suspension under vacuum. Wash the crude crystalline filter cake thoroughly with 10 mL of cold diethyl ether to remove residual triethyl orthoformate and lipophilic byproducts[4].

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling water. Allow to cool slowly to yield colorless crystals.

-

Validation: Dry the crystals at 70 °C. Verify the identity and purity by measuring the melting point (Target: 261–262 °C) and comparing TLC retention factors (Rf) with a conventionally prepared analytical standard[3][4].

Figure 2: Microwave-assisted synthetic workflow for 1-Butylxanthine.

Conclusion

1-Butyl-3,7-dihydro-purine-2,6-dione is a highly stable, crystalline intermediate that plays a foundational role in the synthesis of advanced therapeutics targeting the A2B adenosine receptor and phosphodiesterase enzymes. Understanding its physicochemical properties—specifically its robust hydrogen-bonding network and consequent low solubility—is crucial for rationalizing modern synthetic approaches. By employing microwave-assisted ring closure, researchers can bypass the thermodynamic limitations of traditional heating, yielding high-purity 1-butylxanthine rapidly and efficiently.

References

-

PubChem Compound Summary for CID 14969715: 1-Butyl-3,7-dihydro-purine-2,6-dione Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Synthesis of xanthine derivatives by microwave-assisted ring closure reaction Source: ARKIVOC / ResearchGate URL:[Link]

-

Xanthines as Adenosine Receptor Antagonists Source: PubMed Central (PMC) / Handbook of Experimental Pharmacology URL:[Link]

-

Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship Source: PubMed Central (PMC) / Carcinogenesis URL:[Link]

Sources

The Molecular Pharmacology of 1-Butyl-3,7-dihydro-purine-2,6-dione: Mechanisms, Receptor Dynamics, and Experimental Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Mono-substituted Alkylxanthine / Purine Alkaloid Derivative

Executive Summary & Structural Pharmacophore

1-Butyl-3,7-dihydro-purine-2,6-dione, commonly referred to as 1-butylxanthine (PubChem CID 14969715)[1], is a synthetic derivative of the naturally occurring xanthine scaffold. While naturally occurring methylxanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) act as non-selective, low-affinity ligands, targeted alkylation at specific nitrogen positions fundamentally alters the molecule's pharmacodynamic profile.

From a structural biology perspective, the substitution of a butyl group at the N1 position is critical. The N1-alkyl chain acts as a hydrophobic anchor, deeply penetrating the binding pocket of adenosine receptors (ARs). Structure-activity relationship (SAR) studies demonstrate that elongating the N1 substituent to a propyl or butyl group significantly enhances binding affinity, making 1-monosubstituted xanthines like 1-butylxanthine approximately 10-fold more potent at the A2B adenosine receptor compared to 3-propylxanthine (enprofylline)[2]. Furthermore, the length of the carbon chain at the R1 and R3 positions is a primary determinant in the compound's ability to inhibit neoplastic cell transformation[3].

Dual Mechanism of Action

The pharmacological efficacy of 1-butylxanthine is driven by a synergistic dual mechanism: orthosteric antagonism of G-protein coupled adenosine receptors and the enzymatic inhibition of phosphodiesterases (PDEs)[4].

Adenosine Receptor (AR) Antagonism

Adenosine receptors are P1 purinergic GPCRs divided into four subtypes: A1, A2A, A2B, and A3.

-

Gi/o-Coupled Receptors (A1, A3): Activation by endogenous adenosine inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP).

-

Gs-Coupled Receptors (A2A, A2B): Activation stimulates AC, increasing cAMP production.

1-Butylxanthine acts as a competitive antagonist. By occupying the orthosteric binding site, it sterically hinders adenosine from inducing the necessary transmembrane conformational shifts required for G-protein coupling. Its enhanced affinity for the A2B receptor makes it a valuable scaffold for developing A2B-selective therapeutics, which are highly relevant in asthma, inflammation, and oncology[2].

Phosphodiesterase (PDE) Inhibition

Secondary to AR antagonism, 1-butylxanthine competitively inhibits cyclic nucleotide phosphodiesterases. PDEs are responsible for the hydrolysis of the phosphodiester bond in cAMP and cGMP, converting them into inactive 5'-AMP and 5'-GMP. By blocking this degradation pathway, 1-butylxanthine forces an intracellular accumulation of cAMP, subsequently hyperactivating Protein Kinase A (PKA).

Fig 1: Dual mechanism of 1-butylxanthine via adenosine receptor antagonism and PDE inhibition.

Quantitative Pharmacodynamics

The table below summarizes the binding affinities ( Ki ) of various xanthine derivatives, highlighting the impact of N1-substitution on receptor subtype selectivity. Data illustrates that 1-alkyl substitutions (propyl/butyl) drastically improve A2B affinity compared to standard methylxanthines[2].

| Compound | Substitution Pattern | A1 Affinity ( Ki , nM) | A2A Affinity ( Ki , nM) | A2B Affinity ( Ki , nM) |

| Caffeine | 1,3,7-trimethylxanthine | ~12,000 | ~2,400 | ~13,000 |

| Theophylline | 1,3-dimethylxanthine | ~8,500 | ~1,200 | ~1,600 |

| Enprofylline | 3-propylxanthine | >100,000 | >100,000 | 4,730 |

| 1-Propylxanthine | 1-propylxanthine | >1,000 | >1,000 | 360 |

| 1-Butylxanthine | 1-butylxanthine | >1,000 | >1,000 | ~470 |

Note: 1-butylxanthine maintains parity with 1-propylxanthine, exhibiting ~10-fold greater potency at A2B than enprofylline.

Experimental Workflows & Self-Validating Protocols

To accurately quantify the binding affinity ( Ki ) of 1-butylxanthine at the A2B receptor, a rigorous radioligand displacement assay must be employed. The following protocol is designed as a self-validating system to ensure data integrity and eliminate false positives.

Protocol: Radioligand Binding Assay for A2B Receptor Affinity

1. Membrane Preparation (The "Clean Background" Principle)

-

Action: Harvest Chinese Hamster Ovary (CHO) cells stably transfected with the human A2B receptor.

-

Causality: CHO cells are utilized because they lack endogenous adenosine receptors. Using native tissues (e.g., brain homogenates) introduces competing A1/A2A receptors, which would confound the binding data of the test ligand.

2. Radioligand Incubation

-

Action: Incubate 50 µg of membrane protein with 1 nM [3H] XAC (Xanthine Amine Congener) and varying concentrations of 1-butylxanthine ( 10−10 to 10−4 M) in Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

-

Causality: [3H] XAC is chosen for its high specific activity and robust affinity for the A2B subtype. Equilibrium must be reached to apply standard thermodynamic calculations.

3. Self-Validation: Non-Specific Binding (NSB) Control

-

Action: In parallel control wells, add a saturating concentration (10 µM) of unlabeled NECA (5'-N-ethylcarboxamidoadenosine).

-

Causality: Any radioactivity detected in these wells represents [3H] XAC binding to the plastic plate or non-receptor membrane lipids. Subtracting this NSB value from total binding yields the Specific Binding. Without this control, IC50 values are fundamentally untrustworthy.

4. Rapid Filtration

-

Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

-

Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and preventing the non-specific adhesion of the radioligand. Ice-cold buffer slows the dissociation rate ( Koff ) of the ligand-receptor complex during the wash steps.

5. Data Analysis (Cheng-Prusoff Conversion)

-

Action: Measure radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

-

Causality: IC50 is a relative value that changes based on the concentration of the radioligand ( [L] ) used in the specific experiment. Converting to Ki provides an absolute, thermodynamic constant of 1-butylxanthine's affinity, allowing for direct comparison across different laboratories and assays.

Fig 2: Self-validating radioligand binding workflow for quantifying AR antagonist affinity.

References

- Source: nih.

- Source: nih.

- Source: nih.

- Source: asianpubs.

Sources

An In-depth Technical Guide to the Biological Activity of Purine-2,6-dione Derivatives

Introduction

The purine-2,6-dione scaffold, commonly known as xanthine, is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1] Naturally occurring xanthine derivatives like caffeine and theophylline are widely recognized for their physiological effects.[1][2] Synthetic modifications of the purine-2,6-dione core have unlocked a vast chemical space, leading to the discovery of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the diverse biological activities of purine-2,6-dione derivatives, focusing on their mechanisms of action, therapeutic targets, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field.

The versatility of the purine-2,6-dione scaffold allows for substitutions at various positions, primarily N1, N3, N7, and C8, which significantly influences the resulting biological profile.[1] This has led to the development of potent and selective agents with applications in oncology, immunology, virology, and neurology.

I. Anti-inflammatory Activity: Targeting Phosphodiesterases

A significant area of investigation for purine-2,6-dione derivatives is their potent anti-inflammatory activity, primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes.[3][4] PDEs are a superfamily of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in inflammatory signaling pathways.

Mechanism of Action: PDE Inhibition

Xanthine derivatives act as competitive, nonselective inhibitors of phosphodiesterases, which leads to an increase in intracellular cAMP levels.[2][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn inhibits the synthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and leukotrienes, thereby reducing inflammation and modulating the innate immune response.[2]

Certain derivatives have been designed as dual inhibitors of specific PDE isoenzymes, such as PDE4 and PDE7, to achieve a more potent and targeted anti-inflammatory effect.[3] For instance, novel butanehydrazide derivatives of purine-2,6-dione have demonstrated significant dual inhibitory activity against PDE4B and PDE7A, leading to a strong anti-TNF-α effect in vivo.[3]

Experimental Workflow: Evaluation of Anti-inflammatory Activity

A robust workflow for assessing the anti-inflammatory potential of purine-2,6-dione derivatives involves a combination of in vitro enzyme assays and in vivo models of inflammation.

Caption: Workflow for evaluating the anti-inflammatory activity of purine-2,6-dione derivatives.

Detailed Protocol: PDE4/7 Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human PDE4B and PDE7A enzymes are used. The substrate, cAMP, is prepared in an appropriate assay buffer.

-

Compound Incubation: The synthesized purine-2,6-dione derivatives are pre-incubated with the PDE enzymes at varying concentrations.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.

-

Detection: The amount of remaining cAMP or the product, AMP, is quantified using methods like fluorescence polarization or radioimmunoassay.

-

Data Analysis: IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated from dose-response curves.

II. Anticancer Activity: A Multi-targeted Approach

The purine-2,6-dione scaffold has emerged as a promising framework for the development of novel anticancer agents.[5] These derivatives exert their anti-proliferative effects through various mechanisms, including the inhibition of key kinases involved in cancer cell signaling and the induction of apoptosis.

Targeting Receptor Tyrosine Kinases

Several studies have focused on designing purine-2,6-dione derivatives as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime therapeutic target. Some derivatives have been synthesized as dual inhibitors of both EGFR and BRAFV600E, a mutated kinase found in many melanomas.

Induction of Cell Cycle Arrest and Apoptosis

Beyond kinase inhibition, certain purine-2,6-dione derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cells.[6] This is often achieved by targeting proteins crucial for cell cycle progression, such as Aurora kinases.[6]

Experimental Workflow: Assessing Anticancer Potential

The evaluation of the anticancer activity of these compounds follows a tiered approach, starting from in vitro cytotoxicity screening to in vivo tumor models.

Caption: A streamlined workflow for the preclinical evaluation of anticancer purine-2,6-dione derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.[7]

-

Compound Treatment: The cells are treated with various concentrations of the purine-2,6-dione derivatives for a specified period (e.g., 72 hours).[8]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and GI50 (concentration for 50% growth inhibition) or IC50 values are determined.

| Derivative Type | Target | Activity (IC50/GI50) | Cancer Cell Line | Reference |

| Purine-based with spiro moiety | EGFR | 87 nM | Multiple | |

| Pteridine-based | EGFR | 92 nM | Multiple | |

| 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | EGFR | 0.32 µM | Multiple | |

| Thiazolo[2,3-f]purine-2,4-diones | Not specified | Potent | SKW-3, MDA-MB-231 | [8] |

III. Antiviral Activity: Targeting Viral Enzymes

The purine scaffold is a fundamental component of nucleic acids, making its derivatives prime candidates for antiviral drug development.[9] Purine-2,6-dione derivatives have been investigated for their potential to inhibit the replication of various viruses, including flaviviruses, influenza virus, and SARS-CoV-2.[10]

Mechanism of Action: Inhibition of Viral Proteases and Polymerases

A key strategy in antiviral drug design is the inhibition of viral enzymes that are essential for replication.[9] Purine-2,6-dione derivatives have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral polyprotein processing.[11] The increased demand for purine nucleotides in virus-infected cells for viral RNA or DNA synthesis also makes enzymes in the purine biosynthesis pathway, such as IMPDH, attractive targets for antiviral chemotherapy.[9]

Broad-Spectrum Antiviral Potential

Some 2,6-diaminopurine derivatives, which are structurally related to the purine-2,6-dione core, have demonstrated broad-spectrum antiviral activity against a range of viruses, including Dengue, Zika, West Nile, and Influenza A viruses.[10] This suggests that these compounds may act on common host or viral targets.

Experimental Workflow: Evaluation of Antiviral Efficacy

The assessment of antiviral activity typically involves cell-based assays that measure the inhibition of viral replication.

Caption: Workflow for determining the in vitro antiviral activity and selectivity of purine-2,6-dione derivatives.

Detailed Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.

-

Viral Infection: The cells are infected with a known amount of virus in the presence of varying concentrations of the test compounds.

-

Overlay: After an incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Plaque Visualization: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques is counted for each compound concentration, and the EC50 (the concentration that inhibits plaque formation by 50%) is calculated.

IV. Enzyme Inhibition and Receptor Antagonism

Beyond their roles in inflammation, cancer, and viral infections, purine-2,6-dione derivatives have been explored as inhibitors of various other enzymes and as receptor antagonists.[12][13]

Inhibition of Deadenylases

Derivatives of purine-2,6-dione have been identified as inhibitors of the human poly(A)-selective ribonuclease Caf1, an enzyme involved in mRNA deadenylation.[12][14] The regulation of mRNA stability is a critical aspect of gene expression, and inhibitors of deadenylases could have broad therapeutic applications.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

A series of novel 3,7-dihydro-1H-purine-2,6-dione derivatives have been synthesized and evaluated as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor.[13] Antagonism of the CRF1 receptor is a potential therapeutic strategy for the treatment of anxiety and depression.[13][15]

Conclusion

The purine-2,6-dione scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The extensive body of research highlights the diverse biological activities of its derivatives, spanning anti-inflammatory, anticancer, antiviral, and enzyme-inhibitory properties. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity towards specific biological targets. The experimental workflows and protocols detailed in this guide provide a framework for the continued exploration and optimization of purine-2,6-dione derivatives as promising drug candidates for a wide range of human diseases. Future research will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles, ultimately translating the therapeutic potential of this remarkable scaffold into clinical applications.

References

-

Chłoń-Rzepa, M., et al. (2018). Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 146, 381-394. [Link]

-

de la Fuente, C., et al. (2015). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. Bioorganic & Medicinal Chemistry Letters, 25(19), 4150-4155. [Link]

-

Asati, V., & Sharma, S. (2021). Xanthine: Synthetic Strategy And Biological Activity. Mini-Reviews in Medicinal Chemistry, 21(19), 2603-2626. [Link]

-

Hart, R. A., et al. (2004). Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6H-purin-6-one and 3,7-Dihydro-1H-purine-2,6-dione Derivatives as Corticotropin-Releasing Factor1 Receptor Antagonists. Journal of Medicinal Chemistry, 47(19), 4741-4754. [Link]

-

Wikipedia contributors. (2023, December 19). Xanthine. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2024, from [Link]

-

de la Fuente, C., et al. (2015). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. Bioorganic & Medicinal Chemistry Letters, 25(19), 4150-4155. [Link]

-

Abdel-Gawad, N. M., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3899. [Link]

-

Li, Y., et al. (2022). Synthesis, Crystal Structures, and Biological Activity Evaluation of Novel Xanthine Derivatives Containing a Pyrethroid Moiety. Journal of Agricultural and Food Chemistry, 70(40), 12948-12957. [Link]

-

Singh, P., & Kumar, A. (2018). Xanthine scaffold: scope and potential in drug development. Journal of Applied Pharmaceutical Science, 8(12), 154-165. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Hart, R. A., et al. (2004). Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists. Journal of Medicinal Chemistry, 47(19), 4741-4754. [Link]

-

Hayallah, A. M., et al. (2008). Antitumor activity of some new 1,3,8-trisubstituted purine-2,6-diones and 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones. Bulletin of Pharmaceutical Sciences, Assiut University, 31(2), 391-399. [Link]

-

Ragab, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(7), 4133-4169. [Link]

-

Shahzadi, I., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances, 15(28), 19343-19379. [Link]

-

El-Gazzar, M. G., et al. (2022). Identification of 1H-purine-2,6-dione derivative as a potential SARS-CoV-2 main protease inhibitor: molecular docking, dynamic simulations, and energy calculations. PeerJ, 10, e14120. [Link]

-

Iovino, M., et al. (2022). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 238, 114457. [Link]

-

Hart, R. A., et al. (2004). Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6 H -purin-6-one and 3,7-Dihydro-1 H -purine-2,6-dione Derivatives as Corticotropin-Releasing Factor 1 Receptor Antagonists. Journal of Medicinal Chemistry, 47(19), 4741-4754. [Link]

-

Hayallah, A. M. (2017). Design, Molecular Modeling and Synthesis of Some New Purine-diones and Pyridopyrimidine-diones with Anticancer Activity. Journal of Advances in Chemistry, 13(7), 5825-5832. [Link]

-

Kanstrup, A. B., et al. (2002). Purine-2,6-diones which are inhibitors of the enzyme dipeptidyl peptidase iv (dpp-iv). (Patent No. WO-0202560-A3). World Intellectual Property Organization. [Link]

-

Le, T. B., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(18), 6069. [Link]

-

Nair, V., & T. B. Sells. (1987). Various purine derivatives Antiviral activity: Virus-infected cells... ResearchGate. [Link]

-

El-Gazzar, M. G., et al. (2022). Identification of 1H-purine-2,6-dione derivative as a potential SARS-CoV-2 main protease inhibitor: molecular docking, dynamic simulations, and energy calculations. PeerJ, 10, e14120. [Link]

-

Dinesh, S., et al. (2018). Biological activities of purine analogues: a review. International Journal of Pharmaceutical Sciences and Research, 9(5), 1754-1763. [Link]

-

Dinesh, S., et al. (2012). BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW. Semantic Scholar. [Link]

-

Sanna, F., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2004. [Link]

-

Clarke, D. A., et al. (1958). Structure-activity relationships among purines related to 6-mercaptopurine. Cancer Research, 18(5), 445-456. [Link]

-

Castellano, S., et al. (2021). A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. Molecules, 26(15), 4668. [Link]

-

Ogilvie, K. K., et al. (1984). Synthesis of a purine acyclonucleoside series having pronounced antiviral activity. The glyceropurines. Canadian Journal of Chemistry, 62(2), 241-252. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Xanthine - Wikipedia [en.wikipedia.org]

- 3. Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, Molecular Modeling and Synthesis of Some New Purine-diones and Pyridopyrimidine-diones with Anticancer Activity | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. PeerJ Identification of 1H-purine-2,6-dione derivative as a potential SARS-CoV-2 main protease inhibitor: molecular docking, dynamic simulations, and energy calculations [peerj.com]

- 12. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pharmacological and Synthetic Architecture of 1-Butyl-3,7-dihydro-purine-2,6-dione Structural Analogs

Executive Summary

1-Butyl-3,7-dihydro-purine-2,6-dione, universally identified as 1-butylxanthine (CAS: 60942-22-5), represents a highly versatile scaffold in medicinal chemistry[1]. As a derivative of the naturally occurring xanthine framework, 1-butylxanthine and its structural analogs are classified as "privileged structures" due to their potent modulation of two primary intracellular targets: cyclic nucleotide phosphodiesterases (PDEs) and adenosine receptors (ARs)[2]. This technical guide explores the mechanistic pharmacology, structure-activity relationships (SAR), and validated synthetic methodologies for 1-butylxanthine and its derivatives.

Mechanistic Pharmacology

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives function as competitive inhibitors of PDEs by occupying the enzyme's catalytic pocket, thereby preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) into their inactive 5'-monophosphate forms[3][4]. The accumulation of cAMP subsequently activates Protein Kinase A (PKA), driving downstream signaling cascades[4]. A prime example of this class is 3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum analog exhibiting IC50 values of 6.5 μM, 26.3 μM, and 31.7 μM for PDE3, PDE4, and PDE5, respectively[5].

Adenosine Receptor (AR) Antagonism

In addition to PDE inhibition, 1-alkylxanthines act as potent antagonists across adenosine receptor subtypes (A1, A2A, A2B, and A3). The pharmacological causality of subtype selectivity is heavily dictated by the substitution pattern at the N1 position. Mono-substitution at N1 with a propyl or butyl group significantly enhances affinity for the A2B and A3 receptors because these alkyl chains optimally fill the hydrophobic binding pocket of these specific receptor subtypes. For example, 1-propylxanthine demonstrates a Ki of 360 nM for the human A2B receptor, making it a highly selective probe.

Dual mechanism of 1-butylxanthine analogs inhibiting PDEs and antagonizing Adenosine Receptors.

Structure-Activity Relationship (SAR) & Comparative Data

The pharmacological efficacy and synthetic viability of xanthine derivatives depend heavily on their alkylation patterns. The following tables consolidate the comparative data for key analogs.

Table 1: Pharmacological Profile of Key Xanthine Analogs

| Compound | Target Affinity / IC50 | Primary Mechanism | Reference |

| 1-Butylxanthine | A2B / A3 Modulator | AR Antagonist / PDE Inhibitor | [6] |

| 1-Propylxanthine | Ki = 360 nM (A2B) | A2B Selective Antagonist | |

| IBMX | IC50 = 6.5 μM (PDE3) | Broad-spectrum PDE Inhibitor | [5] |

| 7-β-D-Ribofuranosylxanthine | A1 Partial Agonist | A1 Receptor Modulator | [6] |

Table 2: Microwave-Assisted Synthesis Yields of 1-Alkylxanthines

| Precursor | Reagent | Product | Yield (%) | Melting Point (°C) |

| 5,6-Diamino-1-butyluracil | Triethyl orthoformate | 1-Butylxanthine | 85% | 261-262 |

| 5,6-Diamino-1,3-diethyluracil | Triethyl orthoformate | 1,3-Diethylxanthine | 76% | 221 |

| 5,6-Diamino-1,3-dibutyluracil | Triethyl orthoformate | 1,3-Dibutylxanthine | 80% | 186-187 |

| 5,6-Diamino-1-propargyluracil | Triethyl orthoformate | 1-Propargylxanthine | 90% | 278-279 |

| (Data synthesized from comparative yields in xanthine ring closure reactions[2][7][8]) |

Synthetic Methodology & Protocol Validation

Traditional thermal cyclization of diaminouracils to xanthines often requires prolonged heating, which can lead to thermal degradation and diminished yields. The transition to Microwave-Assisted Organic Synthesis (MAOS) provides a kinetically favorable environment, driving the cyclization of 5,6-diamino-1-butyluracil with triethyl orthoformate to completion in mere minutes[2].

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

Objective: High-yield synthesis of 1-butyl-3,7-dihydro-purine-2,6-dione via imidazole ring closure. Rationale: Triethyl orthoformate acts dually as the solvent and the carbon source (C8) for the imidazole ring. Microwave irradiation ensures rapid, uniform heating, bypassing the activation energy barrier efficiently without degrading the pyrimidine core[2].

Step-by-Step Workflow:

-

Precursor Preparation: Weigh 1.0 g of 5,6-diamino-1-butyluracil (approx. 5 mmol) and transfer it into a 10 mL microwave-safe pressure tube[2].

-

Reagent Addition: Add 6.0 mL of triethyl orthoformate to the tube. Include a magnetic stir bar to ensure homogenous heat distribution[2].

-

Microwave Irradiation: Seal the pressure tube. Subject the mixture to microwave irradiation at 120 W, maintaining a strict temperature of 160 °C for exactly 5 minutes under continuous stirring[2].

-

Cooling & Precipitation: Allow the reaction vessel to cool to room temperature. The 1-butylxanthine product will spontaneously precipitate out of the solution[2][8].

-

Filtration & Washing: Filter the precipitate under vacuum. Wash the crude crystals with 10 mL of cold diethyl ether to remove unreacted orthoformate and soluble organic impurities[2].

-

Recrystallization (Validation Step): Recrystallize the solid from boiling water to ensure high purity. Dry the purified colorless crystals in a vacuum desiccator[2][7].

-

Analytical Confirmation: Verify the product yield (expected ~0.88 g, 85%). Confirm identity via melting point apparatus (expected mp 261 °C) and compare with a conventionally prepared standard via Thin Layer Chromatography (TLC)[2][7].

Microwave-assisted cyclization of 5,6-diamino-1-butyluracil to 1-butylxanthine.

References

-

1-Butyl-3,7-dihydro-purine-2,6-dione | C9H12N4O2 | CID 14969715 - PubChem. National Institutes of Health (NIH). 1

-

IBMX (3-Isobutyl-1-methylxanthine) | PDE Inhibitor. MedChemExpress. 5

-

Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. ResearchGate. 7

-

The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine. PubMed (NIH). 3

-

Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Publication Corporation. 2

-

Isobutylmethylxanthine and Other Classical Cyclic Nucleotide Phosphodiesterase Inhibitors Affect cAMP-dependent Protein Kinase Activity. PubMed (NIH). 4

-

A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. Benchchem. 8

-

Xanthines as Adenosine Receptor Antagonists. PMC (NIH).

-

Synthesis and Adenosine Receptor Affinity of 7–β–D-Ribofuranosylxanthine. PMC (NIH). 6

Sources

- 1. 1-Butyl-3,7-dihydro-purine-2,6-dione | C9H12N4O2 | CID 14969715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isobutylmethylxanthine and other classical cyclic nucleotide phosphodiesterase inhibitors affect cAMP-dependent protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

solubility of 1-Butyl-3,7-dihydro-purine-2,6-dione in organic solvents

An in-depth technical analysis of the solubility characteristics of 1-Butyl-3,7-dihydro-purine-2,6-dione (commonly known as 1-butylxanthine) requires a fundamental understanding of purine thermodynamics, crystal lattice energies, and solvent-solute interactions. This guide provides drug development professionals and synthetic chemists with the mechanistic reasoning and validated protocols necessary to manipulate this compound in organic solvents.

Chemical Profile & Mechanistic Basis for Solubility

1-Butyl-3,7-dihydro-purine-2,6-dione (C9H12N4O2) is an alkylated derivative of the xanthine core[1]. To understand its solubility, one must first examine the parent compound. Unsubstituted xanthine possesses notoriously poor solubility in both water and most organic solvents (e.g., its solubility in dimethyl sulfoxide is only ~1 mg/mL). This recalcitrance is driven by a highly stable crystal lattice formed through extensive intermolecular hydrogen bonding between the N-H donors and carbonyl oxygen acceptors, combined with strong π−π stacking of the planar purine rings.

The introduction of a butyl group at the N1 position fundamentally alters the thermodynamic landscape of the molecule through three causal mechanisms:

-

Hydrogen Bond Disruption: Alkylation at N1 eliminates a critical hydrogen bond donor, capping a vector that would otherwise contribute to the rigid 2D hydrogen-bonded network in the solid state.

-

Steric Hindrance: The flexible, bulky aliphatic chain disrupts the planar π−π stacking of the purine core, significantly lowering the crystal lattice energy ( ΔHlattice ).

-

Enhanced Lipophilicity: The butyl chain increases the overall lipophilicity of the molecule (computed XLogP3 ≈ 1.0)[1], promoting favorable Van der Waals (dispersion) interactions with organic solvents.

Thermodynamic Principles of Dissolution

For 1-butylxanthine to dissolve, the solvation energy provided by the organic solvent must overcome the reduced, yet still significant, lattice energy of the crystal. Polar aprotic solvents excel here because they act as strong hydrogen bond acceptors for the remaining N3-H and N7-H protons, while their high dipole moments stabilize the polar purine core.

Thermodynamic pathway of 1-butylxanthine dissolution in organic solvents.

Solubility Profile in Key Organic Solvents

Because of the N1-butyl substitution, the solubility of 1-butylxanthine in organic solvents is vastly superior to unsubstituted xanthine. Alkylxanthines typically exhibit solubility exceeding 10% (>100 mg/mL) in strong polar aprotic solvents and moderate solubility in halogenated solvents[2]. During synthesis, 1-butylxanthine is frequently extracted or purified using dichloromethane (DCM) and precipitated using non-polar solvents like petroleum ether[3].

Table 1: Solubility Profile of 1-Butylxanthine at 25°C

| Solvent | Classification | Solubilizing Mechanism | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong H-bond acceptor; high dielectric constant. | High (>100 mg/mL) |

| Dimethylformamide (DMF) | Polar Aprotic | Strong H-bond acceptor; dipole-dipole interactions. | High (>100 mg/mL) |

| Dichloromethane (DCM) | Halogenated | Favorable dispersion forces with the butyl chain. | Moderate (10 - 50 mg/mL) |

| Ethanol | Polar Protic | H-bond donor/acceptor; moderate dielectric. | Moderate (10 - 50 mg/mL) |

| Petroleum Ether / Hexane | Non-polar | Unable to break purine core H-bonds. | Very Low (<1 mg/mL) |

Experimental Protocols

To generate reliable solubility data for drug development, protocols must be self-validating. A common failure in solubility testing is the unrecognized formation of a solvate (pseudo-polymorph) during the equilibration phase, which alters the solid state and invalidates the thermodynamic measurement.

Protocol 1: Self-Validating Isothermal Shake-Flask Method

This protocol ensures that the measured concentration represents the true thermodynamic equilibrium of the starting polymorph.

Self-validating isothermal shake-flask workflow for solubility determination.

Step-by-Step Methodology:

-

Saturation: Add an excess of 1-butylxanthine (e.g., 200 mg) to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Equilibration: Place the vial in an isothermal water bath shaker set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality Check: Sample at 24h and 48h. Equilibrium is confirmed only if the concentration difference between the two time points is < 2%.

-

Phase Separation: Transfer an aliquot of the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solute. Avoid standard syringe filters initially, as the lipophilic butyl group may cause non-specific binding to certain filter membranes.

-

Quantification: Dilute the supernatant appropriately with the HPLC mobile phase. Analyze via HPLC-UV, monitoring absorbance at 272 nm, which is optimal for xanthine derivatives[4].

-

Solid-State Verification (Critical): Recover the residual solid from the centrifuge pellet, dry lightly under a nitrogen stream, and analyze via Powder X-Ray Diffraction (PXRD). If the diffractogram matches the starting material, the solubility value is valid. If it differs, a solvate has formed, and the data reflects the solubility of the new solvated crystal lattice.

Protocol 2: Solvent-Mediated Purification (Synthesis Context)

Due to the solubility differentials established in Table 1, 1-butylxanthine can be efficiently purified from its synthetic precursors (which often have poor solubility)[3].

-

Dissolution: Dissolve the crude reaction mixture in a minimal volume of moderately polar dichloromethane (DCM).

-

Filtration: Filter the mixture to remove unreacted, highly polar precursors (e.g., 5,6-diamino-1-butyluracil) which remain insoluble in DCM.

-

Precipitation: Slowly add petroleum ether (a non-polar anti-solvent) to the DCM filtrate under continuous stirring until the solution becomes turbid.

-

Crystallization: Cool the mixture to 4°C to maximize the precipitation of pure 1-butylxanthine crystals, followed by vacuum filtration and drying at 70°C[3].

Conclusion

The is a direct function of the steric and lipophilic disruption caused by the N1-butyl chain against the rigid xanthine core. By leveraging polar aprotic solvents for high-concentration formulations or utilizing the differential solubility in chlorinated versus aliphatic solvents for purification, researchers can effectively manipulate this compound in drug development pipelines.

References

-

[1] National Center for Biotechnology Information. "1-Butyl-3,7-dihydro-purine-2,6-dione | C9H12N4O2 | CID 14969715 - PubChem." PubChem, [Link].

-

[3] Shejul, Y., et al. "Synthesis of Xanthine Derivatives by Ring Closure Reaction." Asian Journal of Chemistry, Asian Publication Corporation, [Link].

-

[2] "US4289776A - Xanthine derivatives." Google Patents, .

-

[4] Neau, S. H., et al. "The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets." PubMed, National Institutes of Health, [Link].

Sources

- 1. 1-Butyl-3,7-dihydro-purine-2,6-dione | C9H12N4O2 | CID 14969715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4289776A - Xanthine derivatives - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Butyl-3,7-dihydro-purine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Butyl-3,7-dihydro-purine-2,6-dione, a xanthine derivative with significant potential in pharmacological research and drug development. This document delves into its chemical identity, synthesis, analytical characterization, potential mechanisms of action, and safety considerations, offering a robust resource for professionals in the field.

Core Compound Identification

1-Butyl-3,7-dihydro-purine-2,6-dione, also known as 1-Butylxanthine, is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids. The introduction of a butyl group at the N1 position of the purine ring system modifies its physicochemical and biological properties, making it a subject of interest for therapeutic applications.

| Identifier | Value |

| CAS Number | 60942-22-5[1] |

| IUPAC Name | 1-butyl-3,7-dihydropurine-2,6-dione[1] |

| Molecular Formula | C₉H₁₂N₄O₂[1] |

| Molecular Weight | 208.22 g/mol [1] |

| Synonyms | 1-Butylxanthine, 1-Butyl-3,7-dihydro-1H-purine-2,6-dione |

| InChI Key | HZPVRRDNEDXPAJ-UHFFFAOYSA-N[1] |

| SMILES | CCCCN1C(=O)C2=C(NC=N2)C(=O)N1 |

| ChEMBL ID | CHEMBL68278[1] |

Synthesis and Purification

The synthesis of 1-Butyl-3,7-dihydro-purine-2,6-dione can be approached through several established methods for N-alkylation of the purine scaffold. The Traube purine synthesis and direct alkylation of xanthine are two common strategies.

Synthetic Pathway: Modified Traube Purine Synthesis

The Traube synthesis is a versatile method for the preparation of purines from pyrimidine precursors.[2][3] For 1-Butyl-3,7-dihydro-purine-2,6-dione, a plausible approach involves the cyclization of a 5,6-diaminouracil derivative.

Sources

Deconvoluting the Polypharmacology of 1-Butyl-3,7-dihydro-purine-2,6-dione: A Comprehensive Guide to Target Identification

Executive Summary

1-Butyl-3,7-dihydro-purine-2,6-dione, commonly known as 1-butylxanthine, is a synthetic methylxanthine derivative characterized by its potent polypharmacological profile. Unlike naturally occurring xanthines such as caffeine or theophylline, the strategic addition of a butyl group at the N1 position fundamentally alters the molecule's spatial geometry and lipophilicity. This in-depth guide delineates the target identification workflows required to map the compound's primary interactions with adenosine receptors, its secondary enzymatic inhibition of phosphodiesterases (PDEs), and its downstream phenotypic suppression of neoplastic transformation.

Structural Pharmacophore: The 1-Butyl Advantage

The purine-2,6-dione scaffold is a "privileged structure" in medicinal chemistry. The synthesis of 1-butylxanthine typically involves the microwave-assisted ring closure of 5,6-diamino-3-butyluracil with triethyl orthoformate, yielding a highly pure pharmacophore[1].

The N1-butyl substitution is not merely structural; it is functionally decisive. In silico docking studies suggest that 1-butylxanthine interacts with the orthosteric site of adenosine receptors via a "flipped overlap" mechanism[2]. In this orientation, the xanthine core binds inversely relative to the endogenous agonist adenosine, allowing the bulky, hydrophobic N1-butyl chain to deeply penetrate and anchor into the receptor's ribose-binding domain.

Target Deconvolution Workflow

To systematically validate the targets of 1-butylxanthine, researchers must employ a multi-tiered workflow bridging phenotypic observations with molecular validation.

Sequential target deconvolution workflow from phenotypic screening to molecular validation.

Primary Target Identification: Adenosine Receptors

Causality & Mechanism

1-monosubstituted xanthine derivatives exhibit profound selectivity and affinity for the A2B adenosine receptor (A2BAR). Literature indicates that 1-butylxanthine is approximately 10-fold more potent than 3-propylxanthine (enprofylline) at A2BAR[3]. By acting as a competitive antagonist, 1-butylxanthine prevents adenosine from uncoupling Gs-proteins, thereby modulating downstream intracellular cyclic AMP (cAMP) levels.

Protocol: Radioligand Binding Assay

To validate receptor affinity, a self-validating competitive radioligand binding assay is employed.

-

Step 1: Membrane Preparation : Homogenize CHO cells stably expressing human A2B receptors in ice-cold Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.

-

Causality: This step isolates membrane-bound GPCRs from cytosolic enzymes that could degrade the receptor or the radioligand, ensuring absolute target stability during the assay.

-

-

Step 2: Ligand Incubation : Incubate 50 µg of membrane protein with 1 nM [3H] ZM241385 (a selective A2 antagonist) and varying concentrations ( 10−9 to 10−4 M) of 1-butylxanthine for 60 minutes at 25°C.

-

Causality: A 60-minute incubation allows the system to reach thermodynamic equilibrium, a strict mathematical prerequisite for accurately calculating the inhibition constant ( Ki ) via the Cheng-Prusoff equation.

-

-

Step 3: Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

-

Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the non-specific binding of the radioligand to the filter matrix, ensuring the measured radioactivity strictly represents receptor-bound ligand.

-

-

Step 4: Quantification : Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter.

Secondary Target Identification: Phosphodiesterases (PDEs)

Causality & Mechanism

Beyond receptor antagonism, xanthines are classic inhibitors of PDEs, the enzymes responsible for degrading cAMP and cGMP. By inhibiting PDEs, 1-butylxanthine prolongs the half-life of these second messengers, amplifying intracellular signaling cascades.

Protocol: PDE Enzymatic Assay

-

Step 1: Enzyme Preparation : Isolate specific PDE isoforms (e.g., PDE4) from tissue homogenates or utilize purified recombinant enzymes.

-

Step 2: Reaction Initiation : Mix the enzyme with 1 µM cAMP substrate containing a [3H] -labeled tracer, in the presence or absence of 1-butylxanthine. Incubate at 30°C for 20 minutes.

-

Step 3: Substrate Cleavage : Terminate the reaction by boiling for 2 minutes. Add snake venom nucleotidase and incubate for 10 minutes.

-

Causality: PDEs convert [3H] cAMP to [3H] 5'-AMP. The snake venom nucleotidase further cleaves [3H] 5'-AMP into uncharged [3H] adenosine. This enzymatic conversion is critical for the subsequent separation step.

-

-

Step 4: Ion-Exchange Separation : Pass the mixture through a Dowex anion-exchange resin.

-

Causality: The resin binds the negatively charged, uncleaved [3H] cAMP. The uncharged [3H] adenosine product flows through freely for scintillation counting. This provides a self-validating, zero-background measure of true PDE activity.

-

Phenotypic Target: AP-1 Transactivation and Neoplastic Transformation

Causality & Mechanism

The culmination of A2BAR antagonism and PDE inhibition by 1-butylxanthine leads to the suppression of Activator Protein 1 (AP-1). AP-1 is a transcription factor critical for the expression of genes involved in tumor progression, metastasis, and angiogenesis. Studies have demonstrated that 1-alkylxanthines dose-dependently inhibit Epidermal Growth Factor (EGF)-induced transactivation of AP-1, thereby preventing neoplastic transformation[4].

Multi-target signaling cascade of 1-butylxanthine modulating AP-1 and transformation.

Protocol: AP-1 Luciferase Reporter Assay

-

Step 1: Cell Culture & Transfection : Seed JB6 P+ murine epidermal cells and transfect them with an AP-1-driven luciferase reporter plasmid.

-

Causality: JB6 P+ cells are uniquely promotion-sensitive and irreversibly transform in response to EGF. This provides an ideal, binary phenotypic background to evaluate the anti-neoplastic efficacy of xanthine derivatives[4].

-

-

Step 2: Serum Starvation : Culture the transfected cells in 0.1% FBS medium for 24 hours prior to compound exposure.

-

Causality: Serum starvation synchronizes the cell cycle across the population and minimizes basal AP-1 activity driven by ambient serum growth factors, thereby maximizing the assay's signal-to-noise ratio.

-

-

Step 3: Compound Pre-treatment & Stimulation : Pre-treat the cells with 1-butylxanthine (10-40 µM) for 1 hour, followed by stimulation with EGF (10 ng/mL) for 24 hours.

-

Step 4: Luminescence Detection : Lyse the cells, add luciferin substrate, and measure luminescence. The emission of light is directly proportional to AP-1 transcriptional activity.

Quantitative SAR Data

The structural necessity of the N1-alkyl group is evident when comparing 1-butylxanthine to other derivatives. The table below summarizes the Structure-Activity Relationship (SAR), highlighting how the 1-butyl substitution optimizes A2B affinity and AP-1 inhibition compared to N3-substituted or fully methylated analogs[3],[4].

| Compound | Substituted Position(s) | A2B Receptor Affinity ( Ki , nM) | AP-1 Inhibition Profile |

| 1-Butylxanthine | N1 | ~470 | Active |

| 1-Propylxanthine | N1 | 360 | Active |

| Enprofylline | N3 | 4,730 | Inactive |

| Caffeine | N1, N3, N7 | ~15,000 | Inactive (>500 µM) |

Conclusion

Target identification for 1-Butyl-3,7-dihydro-purine-2,6-dione requires a holistic approach that bridges molecular docking, orthosteric receptor binding, enzymatic modulation, and phenotypic screening. By utilizing self-validating assay systems, researchers can confidently deconvolute the polypharmacology of this compound, paving the way for its optimization in anti-neoplastic and neuropharmacological drug development pipelines.

References

-

1-Butyl-3,7-dihydro-purine-2,6-dione | C9H12N4O2 | CID 14969715 - PubChem, nih.gov,

-

Xanthines as Adenosine Receptor Antagonists - PMC, nih.gov,[3]

-

Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship - PMC, nih.gov,[4]

-

Synthesis of xanthine derivatives by microwave-assisted ring closure reaction - Semantic Scholar, semanticscholar.org,[1]

-

US5773423A - A3 adenosine receptor agonists - Google Patents, google.com,[2]

Sources

Foreword: The Rationale for Predictive Modeling in Modern Drug Discovery

An In-Depth Technical Guide to the In Silico Modeling of 1-Butyl-3,7-dihydro-purine-2,6-dione Interactions

In the landscape of contemporary drug discovery, the imperative to de-risk candidates early in the pipeline has never been more critical. The high attrition rates of promising molecules during later-stage clinical trials, often due to unforeseen issues with efficacy or safety, represent a significant bottleneck and financial burden.[1] It is within this context that in silico modeling has evolved from a niche academic exercise into an indispensable component of pharmaceutical research and development.[2][3] By computationally simulating the interactions between a small molecule and its biological target, and predicting its behavior within a physiological system, we can prioritize resources, refine chemical structures for enhanced potency and safety, and ultimately accelerate the journey from laboratory bench to patient bedside.[4][5]

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 1-Butyl-3,7-dihydro-purine-2,6-dione , a member of the xanthine family of compounds.[6] Xanthine derivatives are a well-established class of alkaloids with a broad spectrum of pharmacological activities, frequently targeting adenosine receptors and phosphodiesterases.[2][7] This document is designed for researchers, computational chemists, and drug development professionals, offering not just a series of protocols, but a causal narrative explaining the strategic decisions behind each stage of the modeling process.

Section 1: Characterization of the Ligand: 1-Butyl-3,7-dihydro-purine-2,6-dione

A thorough understanding of the ligand is the bedrock of any successful modeling study. 1-Butyl-3,7-dihydro-purine-2,6-dione, also known as 1-Butylxanthine, is a purine alkaloid characterized by a butyl group at the N1 position of the xanthine core.[6]

Physicochemical Properties: Before initiating any simulation, it is crucial to understand the molecule's fundamental properties, which can be obtained from databases like PubChem.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₄O₂ | PubChem[6] |

| Molecular Weight | 208.22 g/mol | PubChem[6] |

| Canonical SMILES | CCCCN1C(=O)C2=C(NC1=O)N=CN2 | PubChem[6] |

| InChIKey | HZPVRRDNEDXPAJ-UHFFFAOYSA-N | PubChem[6] |

These identifiers are essential for ensuring consistency across different software platforms and databases. The xanthine scaffold itself serves as a key structural motif for bioactive molecules, making this derivative a compelling subject for interaction studies.[2][3]

Section 2: The Integrated In Silico Workflow

A robust in silico analysis is not a single experiment but a multi-stage funnel designed to progressively refine our understanding of a molecule's potential. Each step builds upon the last, creating a self-validating system where initial hypotheses are tested with increasing levels of computational rigor.

Caption: A high-level overview of the integrated in silico modeling workflow.

Section 3: Protocol for Molecular Docking

Causality: Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein and estimates the strength of this interaction, typically as a scoring function or binding energy. It is the primary tool for high-throughput virtual screening and for generating an initial structural hypothesis of the protein-ligand complex.[2][3]

Caption: Step-by-step workflow for a typical molecular docking experiment.

Detailed Step-by-Step Methodology:

-

Target and Ligand Preparation:

-

Target: Obtain the 3D crystal structure of a putative target (e.g., Phosphodiesterase 9A, a known target for xanthine derivatives) from the Protein Data Bank (PDB).[2]

-

Causality: It is critical to "clean" the PDB file. Water molecules are removed as their positions in a static crystal structure may not reflect the dynamic reality in solution and can interfere with ligand placement.[8] Missing atoms or side chains are added, and polar hydrogens are included to enable correct hydrogen bond formation.

-

Ligand: The 3D structure of 1-Butyl-3,7-dihydro-purine-2,6-dione can be downloaded from PubChem or drawn using chemical sketcher software.[6] The ligand must be energy minimized to achieve a low-energy conformation, and appropriate charges must be assigned.

-

-

Execution of Docking (using AutoDock Vina as an example):

-

Grid Box Definition: Define a 3D grid box that encompasses the known or predicted binding site of the target protein.[9]

-

Causality: The search space must be large enough to allow the ligand to freely rotate and translate, yet focused enough on the active site to ensure computational efficiency.

-

Running Vina: Execute the docking simulation. Vina will sample different conformations of the ligand within the grid box and score them based on its empirical scoring function.[9][10]

-

-

Analysis of Results:

-

The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted interaction.

-

Visually inspect the top-ranked poses using molecular visualization software (e.g., PyMOL, UCSF Chimera). Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key residues in the protein's active site.

-

Hypothetical Docking Results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| PDE9A | -9.2 | Phe456, Tyr378, Gln453 | Pi-Stacking, H-Bond |

| Adenosine A2A | -7.8 | Asn253, Ile274, Phe168 | H-Bond, Hydrophobic |

Section 4: Protocol for Molecular Dynamics (MD) Simulation

Causality: While docking provides a static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the entire system over time, providing critical insights into the stability and dynamics of the protein-ligand complex.[11][12]

Caption: Workflow for setting up and analyzing an MD simulation.

Detailed Step-by-Step Methodology:

-

System Preparation (using GROMACS or AMBER as examples):

-

Select the most promising pose from molecular docking as the starting structure.

-

Generate a topology for the ligand using a force field compatible with the protein (e.g., GAFF for the ligand, AMBER for the protein).

-

Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system's charge.[13]

-

Causality: Explicitly modeling water and maintaining a neutral charge are essential for simulating a physiologically relevant environment.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

-

Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 bar). This two-step equilibration (NVT and NPT ensembles) ensures the system reaches a stable state before the production run.[11]

-

-

Production Simulation and Analysis:

-

Run the simulation for a significant duration (e.g., 50-200 nanoseconds) to sample a wide range of conformational states.

-

Analyze the resulting trajectory to assess the stability and dynamics of the complex.[13] Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from the starting structure. A stable, low RMSD indicates the complex is not drifting apart.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the stability of key interactions identified in docking.

-

-

Hypothetical MD Analysis Summary (100 ns Simulation):

| Metric | Average Value | Interpretation |

| Complex RMSD | 1.5 Å | High stability; the ligand remains securely in the binding pocket. |

| Ligand RMSF | 0.5 Å | Low fluctuation; the ligand is conformationally stable. |

| Protein Active Site RMSF | 1.0 Å | Moderate flexibility, allowing for induced fit. |

| H-Bond Occupancy (Ligand-Gln453) | 85% | The key hydrogen bond is highly stable and persistent. |

Section 5: ADMET Profile Prediction

Causality: A molecule with excellent binding affinity is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to evaluate the "drug-likeness" of a compound, allowing for the early identification of potential liabilities.[4][14] This is typically achieved using predictive models built from large datasets of experimental results.

Methodology: Numerous web-based tools and software packages (e.g., SwissADME, pkCSM, ADMETlab) can be used to predict these properties based on the molecule's structure.

Key ADMET Parameters and Predicted Profile for 1-Butyl-3,7-dihydro-purine-2,6-dione:

| Category | Parameter | Predicted Outcome | Implication |

| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed orally. |

| Caco-2 Permeability | High | Good potential for crossing the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding (PPB) | Moderate | A reasonable fraction of the drug will be free and active. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions with CYP3A4 substrates. | |

| Toxicity | AMES Toxicity (Mutagenicity) | No | Unlikely to be carcinogenic.[14] |

| hERG I Inhibitor (Cardiotoxicity) | No | Low risk of causing cardiac arrhythmias. |

Conclusion and Forward Look

This in-depth guide has outlined a rigorous, multi-faceted in silico workflow for evaluating the interactions of 1-Butyl-3,7-dihydro-purine-2,6-dione. The process begins with static molecular docking to generate initial binding hypotheses, which are then validated for stability and dynamic behavior through molecular dynamics simulations. Finally, ADMET predictions provide a crucial early assessment of the molecule's potential as a viable drug candidate. The hypothetical results presented suggest that this compound may exhibit stable binding to targets like PDE9A and possesses a favorable drug-like profile.

The true power of this workflow lies in its iterative nature. The insights gained—such as identifying key interacting residues or potential metabolic liabilities—provide a clear roadmap for the rational design of more potent and safer derivatives. The next logical step would be to synthesize the compound and validate these computational predictions through in vitro biochemical assays and cell-based studies.[2][3]

References

-